2-(2,3-dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-(2,3-Dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features both indole and quinazoline moieties
Properties
CAS No. |
846599-68-6 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C18H19N3O/c1-18(2)9-14-13(16(22)10-18)11-19-17(20-14)21-8-7-12-5-3-4-6-15(12)21/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
JNTZDRFKRAFAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C43)C |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the quinazoline ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,3-Dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1H-indol-3-yl)-N,N-dimethylethanamine
- 1H-Indole, 2,3-dihydro-
- 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide
Uniqueness
What sets 2-(2,3-dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one apart from similar compounds is its unique combination of indole and quinazoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(2,3-dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a member of the indole and quinazolinone families, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.30 g/mol. Its structure includes an indole moiety fused with a quinazolinone structure, which is significant for its biological interactions.
Synthesis
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Key methods include:
- Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with suitable carbonyl compounds under acidic conditions.
- Cyclization Reactions : Subsequent cyclization steps are performed to form the quinazolinone ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related indole and quinazolinone derivatives against various pathogens:
- Staphylococcus aureus : Compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 3k | MRSA | 0.98 |
| 3b | S. aureus ATCC 25923 | 3.90 |
| 3d | Candida albicans | 7.80 |
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of this class of compounds have also been investigated in cancer cell lines:
- A549 Cells : Compounds showed preferential suppression of rapidly dividing A549 lung cancer cells compared to normal fibroblasts . The cytotoxic activity was assessed using assays like MTT.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | A549 | 12.5 |
| 3e | A549 | 15.0 |
| 3g | A549 | 10.0 |
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Key Enzymes : Many indole derivatives act by inhibiting enzymes crucial for bacterial survival or cancer cell proliferation.
- Interaction with DNA : Some compounds exhibit intercalating properties that disrupt DNA replication in cancer cells.
Study on Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of quinazolinone derivatives, it was found that certain analogs significantly inhibited biofilm formation in Staphylococcus species while showing minimal activity against Gram-negative bacteria like Escherichia coli . This selectivity is critical for developing targeted antibacterial therapies.
Study on Cytotoxicity
Another investigation evaluated the cytotoxic effects on human gastric cancer cell lines using flow cytometry to analyze apoptosis rates and cell cycle progression. Compounds were shown to induce apoptosis predominantly in the S-phase of the cell cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
